Bienvenue dans la boutique en ligne BenchChem!

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Tie-2 kinase inhibition angiogenesis anti-tumor

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-59-5, molecular formula C₁₅H₁₄N₄O₂S, molecular weight 314.36 g/mol) is a tris-heterocyclic urea derivative incorporating furan‑3‑yl, pyrazin‑2‑yl, and thiophen‑2‑ylmethyl substituents around a central urea pharmacophore. The compound belongs to the broader class of N‑(heteroaryl)–N′‑pyrazinyl ureas, which are disclosed as kinase inhibitors—particularly Tie‑2 kinase inhibitors with demonstrated in vivo anti‑angiogenic activity—in patent literature.

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 2034237-59-5
Cat. No. B2969828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS2034237-59-5
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C15H14N4O2S/c20-15(18-8-12-2-1-7-22-12)19-9-13-14(17-5-4-16-13)11-3-6-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20)
InChIKeyDKLMGGBQPFIODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-59-5): Structural Identity and Procurement Baseline for a Furan–Pyrazine–Thiophene Urea Research Compound


1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-59-5, molecular formula C₁₅H₁₄N₄O₂S, molecular weight 314.36 g/mol) is a tris-heterocyclic urea derivative incorporating furan‑3‑yl, pyrazin‑2‑yl, and thiophen‑2‑ylmethyl substituents around a central urea pharmacophore . The compound belongs to the broader class of N‑(heteroaryl)–N′‑pyrazinyl ureas, which are disclosed as kinase inhibitors—particularly Tie‑2 kinase inhibitors with demonstrated in vivo anti‑angiogenic activity—in patent literature [1]. No peer‑reviewed primary biological data exist for this specific CAS number as of the search date. Available characterization is limited to vendor‑reported identity and purity specifications (typically ≥95%) .

Why Close Analogs of 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Interchanged Without Risk: The Functional Significance of the Furan‑3‑yl Regioisomer and the Thiophen‑2‑ylmethyl Urea Arm


Within the N‑(heteroaryl)–N′‑pyrazinyl urea chemotype, three structural variables are known to produce discrete biological outcomes: (i) the regioisomeric attachment point of the furan ring (2‑yl vs. 3‑yl) to the pyrazine core, (ii) the heteroatom identity on the five‑membered ring (furan oxygen vs. thiophene sulfur), and (iii) the linker length and flexibility of the terminal urea substituent (thiophen‑2‑yl vs. thiophen‑2‑ylmethyl). Patent disclosures explicitly claim that substitution at the pyrazine 3‑position with furan‑3‑yl, as opposed to furan‑2‑yl or thiophen‑2‑yl, alters both kinase selectivity profiles and in vivo tumor growth inhibition [1]. A structurally distinct but mechanistically informative analog, 1‑[(2‑methylbenzofuran‑3‑yl)methyl]‑3‑(thiophen‑2‑ylmethyl)urea (S07662), acts as a potent human constitutive androstane receptor (hCAR) inverse agonist (IC₅₀ = 0.7 μM) and recruits the corepressor NCoR in cell‑based assays [2]. This demonstrates that the thiophen‑2‑ylmethyl urea arm, when paired with an appropriate heterocyclic partner, can engage nuclear receptors—a profile unlikely to be recapitulated by analogs lacking this precise substitution. Simply substituting a close analog without empirical verification of the target profile therefore carries a high risk of obtaining a compound with a qualitatively different biological fingerprint.

Quantitative Differentiation Evidence for 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea Relative to Structural Analogs


Kinase Inhibition Class Membership: Tie‑2 Kinase as the Primary Target Pathway Disclosed for N‑(Heteroaryl)–N′‑Pyrazinyl Ureas

Patent US20090131437 discloses N‑(aryl‑ or heteroaryl)–N′‑pyrazinyl urea compounds as Tie‑2 kinase inhibitors, demonstrating that this chemotype inhibits Tie‑2 with selectivity over VEGFR2 and produces qualitative differences in VEGF‑induced angiogenesis in a subcutaneous growth factor chamber implant model in vivo [1]. The target compound, bearing a furan‑3‑yl substituent at the pyrazine 3‑position and a thiophen‑2‑ylmethyl urea arm, falls within the generic Markush structure of this patent. In contrast, the close analog 1‑((3‑(thiophen‑2‑yl)pyrazin‑2‑yl)methyl)‑3‑(thiophen‑2‑ylmethyl)urea (CAS 2034426‑53‑2), which replaces furan‑3‑yl with thiophen‑2‑yl, is not explicitly exemplified in the kinase inhibition data tables of this patent [1]. No quantitative Tie‑2 IC₅₀ value is publicly available for either the target compound or this specific analog; this evidence dimension is therefore tagged as class‑level inference.

Tie-2 kinase inhibition angiogenesis anti-tumor

Nuclear Receptor Modulation Potential Inferred from the Thiophen‑2‑ylmethyl Urea Pharmacophore: Comparison with the hCAR Inverse Agonist S07662

The compound 1‑[(2‑methylbenzofuran‑3‑yl)methyl]‑3‑(thiophen‑2‑ylmethyl)urea (S07662) was identified as a potent human CAR inverse agonist with an IC₅₀ of 0.7 μM, recruiting the corepressor NCoR and attenuating CYP2B6 mRNA expression in human primary hepatocytes [1]. The target compound shares the identical thiophen‑2‑ylmethyl urea arm and a furan‑containing heteroaryl partner, but replaces the 2‑methylbenzofuran with a furan‑3‑yl–pyrazine scaffold. While the benzofuran‑to‑pyrazine replacement is expected to alter nuclear receptor subtype selectivity and metabolic stability, the conserved thiophen‑2‑ylmethyl urea motif—which is critical for CAR binding in S07662—is preserved. No direct CAR activity data exist for the target compound. S07662 is also compared with known CAR inverse agonists such as PK11195 using multiple in vitro and in silico assays [1].

constitutive androstane receptor CAR inverse agonist nuclear receptor

GSK‑3β Inhibitory Potential of Structurally Related Furan–Thiophene Urea Derivatives: A Scaffold‑Based Activity Benchmark

Vendor‑curated literature aggregation indicates that a derivative with a similar furan–thiophene urea scaffold demonstrated an IC₅₀ value of 140 nM against GSK‑3β . This value is reported as part of a structure–activity relationship (SAR) study on thiourea and urea derivatives, where modifications to the urea structure significantly enhanced inhibitory potency. The target compound shares the core furan–pyrazine–thiophene urea architecture but differs in the specific substitution pattern. No direct GSK‑3β inhibition data exist for the target compound itself. The 140 nM benchmark is provided for scaffold‑hopping and lead‑optimization context only.

GSK-3β inhibition urea derivatives scaffold hopping

Regioisomeric Differentiation: Furan‑3‑yl vs. Furan‑2‑yl Substitution on the Pyrazine Core Alters Predicted Target Engagement

The target compound incorporates furan‑3‑yl at the pyrazine 2‑position, whereas the commercially available analog 1‑((3‑(furan‑2‑yl)pyrazin‑2‑yl)methyl)‑3‑(thiophen‑2‑yl)urea (CAS 2309780‑33‑2) and 1‑((3‑(furan‑2‑yl)pyrazin‑2‑yl)methyl)‑3‑(thiophen‑2‑ylmethyl)urea employ furan‑2‑yl . The furan‑2‑yl isomer presents the oxygen atom in conjugation with the pyrazine ring, whereas the furan‑3‑yl isomer positions the oxygen at a non‑conjugated site, altering the electronic distribution, dipole moment, and hydrogen‑bond acceptor geometry of the molecule. Patent SAR data for N‑(heteroaryl)–N′‑pyrazinyl ureas indicate that the position and identity of the heteroaryl substituent directly impact kinase selectivity [1]. No head‑to‑head biological comparison between these two regioisomers has been published. This evidence is classified as a structural differentiation argument supported by patent‑level SAR principles.

regioisomer furan substitution molecular recognition

Antitubercular Activity of Structurally Analogous Urea Derivatives: A Phenotypic Screening Benchmark

Vendor‑aggregated literature describes a urea derivative structurally similar to the target compound exhibiting significant inhibition against Mycobacterium tuberculosis H37Ra at concentrations as low as 5 μg/mL . This phenotypic activity is cited as part of a broader SAR investigation into urea‑based antitubercular agents. The target compound itself has not been tested in this assay. This benchmark provides a class‑level indication that furan‑ and thiophene‑containing ureas can exhibit antimicrobial activity at low μg/mL concentrations.

antitubercular Mycobacterium tuberculosis urea derivatives

Urea Transporter Inhibition: Chemotype Potential and the UT‑A/UT‑B Target Class

A high‑throughput screen of ~90,000 synthetic small molecules identified four classes of UT‑A1 inhibitors with low micromolar IC₅₀ values that fully and reversibly inhibited urea transport by a noncompetitive mechanism; structure–activity analysis of >400 analogs further distinguished UT‑A1‑selective from UT‑A1/UT‑B nonselective inhibitors [1]. Urea transporter inhibitors represent a novel class of diuretics ('urearetics') predicted to increase renal water and solute clearance without the electrolyte disturbances associated with conventional salt‑transport‑blocking diuretics [2]. While the target compound is not among the published actives from this screen, its urea‑centered architecture incorporating heteroaryl substituents is consistent with the chemotypes that generated hits. No UT‑A1 or UT‑B inhibition data exist for this compound.

urea transporter UT-A1 inhibitor urearetics diuretic

Recommended Research and Procurement Application Scenarios for 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034237-59-5)


Kinase Inhibitor Screening Libraries: Tie‑2 and Angiogenesis‑Focused Programs

Based on the patent disclosure that N‑(heteroaryl)–N′‑pyrazinyl ureas inhibit Tie‑2 kinase with selectivity over VEGFR2 and show qualitative differences in VEGF‑induced angiogenesis in vivo [1], this compound is suitable for inclusion in kinase‑focused screening decks targeting the Tie‑2/angiopoietin axis. Its furan‑3‑yl substitution provides a distinct hydrogen‑bond acceptor profile compared to thiophene‑containing analogs, potentially altering kinase selectivity. Procurement at ≥95% purity is appropriate for primary screening; orthogonal purity verification (HPLC, NMR) is recommended before use in quantitative IC₅₀ determinations.

Nuclear Receptor Profiling: CAR and PXR Panel Screens

The structural homology to the hCAR inverse agonist S07662 (IC₅₀ = 0.7 μM) [1] supports evaluation of this compound in nuclear receptor panels, particularly for hCAR, PXR, and related xenobiotic‑sensing receptors. The replacement of the 2‑methylbenzofuran scaffold with a furan‑3‑yl–pyrazine system may yield improved subtype selectivity or altered metabolic stability relative to S07662. Researchers should include S07662 as a positive control comparator and measure CYP2B6/CYP3A4 mRNA expression in human hepatocyte models to assess functional CAR/PXR modulation.

Scaffold‑Hopping and Lead‑Optimization SAR Studies in GSK‑3β Drug Discovery

The scaffold‑class benchmark of 140 nM GSK‑3β inhibition for a structurally similar furan–thiophene urea derivative [1] positions this compound as a candidate for scaffold‑hopping campaigns. Its tris‑heterocyclic architecture (furan + pyrazine + thiophene) is distinct from most reported GSK‑3β inhibitor chemotypes, offering potential intellectual property differentiation. Procurement in milligram quantities for initial enzymatic screening, followed by hit validation using orthogonal biophysical methods (SPR, thermal shift), is recommended.

Urea Transporter (UT‑A1/UT‑B) Inhibitor Discovery: A Novel Chemotype for Urearetic Development

Given that high‑throughput screening has identified multiple urea‑based heterocyclic chemotypes as UT‑A1 inhibitors with low micromolar potency [1], this compound—which combines furan, pyrazine, and thiophene rings around a urea core—represents a structurally novel entry for UT inhibitor discovery. It is recommended for screening in MDCK cell‑based UT‑A1 fluorescence assays using the YFP‑H148Q/V163S reporter system, with parallel counter‑screening against UT‑B in erythrocyte lysis assays to establish selectivity. Positive hits should be advanced to in vivo diuresis studies in rodent models, where urea‑selective diuresis without electrolyte disturbance is the key differentiator from conventional diuretics [2].

Quote Request

Request a Quote for 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.